1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
The compound “1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with two sulfonyl groups, one of which is further substituted with a 5-chlorothiophen-2-yl group and the other with a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the sulfonyl groups, and the 5-chlorothiophen-2-yl and phenyl groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of the different functional groups present in the molecule. For example, the sulfonyl groups could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the sulfonyl groups, and the 5-chlorothiophen-2-yl and phenyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl groups .Scientific Research Applications
Synthesis and Chemical Reactions
- The sulfonation of 1-phenylsulfonyl-1H-pyrroles, including compounds related to 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, has been studied, revealing a method for direct synthesis of sulfonyl chlorides and various sulfonamide derivatives (Janosik et al., 2006).
- A synthesis approach for 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines demonstrates the ability to create structurally similar compounds with potential applications in various fields (Craig, Jones, & Rowlands, 2000).
Potential Pharmaceutical Applications
- The discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists hints at potential pharmaceutical applications for structurally related compounds, including immunomodulatory effects (Duan et al., 2019).
Methodological Development
- Research has demonstrated the formation of 1-(arylsulfonyl)pyrrolidines from phenols, suggesting a method for synthesizing derivatives of this compound (Smolobochkin et al., 2017).
- The utilization of vinyl sulfones in the synthesis of pyrrolidines, as explored in several studies, may offer insights into the potential applications and synthesis routes for similar compounds (Llamas, Gómez Arrayás, & Carretero, 2006).
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S3/c15-13-6-7-14(21-13)23(19,20)16-9-8-12(10-16)22(17,18)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAONENIJYQGCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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